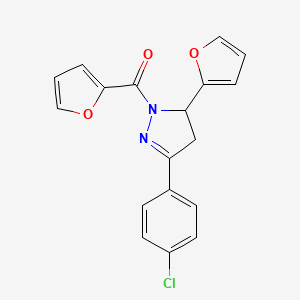
(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WAY-272160は、トポイソメラーゼIIとHER2に対する阻害活性で知られる化学化合物です トポイソメラーゼIIは、複製中のDNAのトポロジー管理を助ける酵素であり、HER2は細胞の成長と分化に関与するタンパク質です。
準備方法
WAY-272160の合成経路と反応条件は、公開資料では広く文書化されていません。通常、特定の試薬と触媒を含む一連の有機反応によって合成されます。工業生産方法では、これらの反応をスケールアップして最適化し、高収率と純度を確保することが求められます。
化学反応の分析
WAY-272160は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応では電子が失われ、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進されることが多いです。
還元: この反応では電子が獲得され、通常は水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行われます。
置換: この反応では、分子の原子または基が別の原子または基に置き換えられ、多くの場合、ハロゲンや求核剤などの試薬を使用します。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、制御された温度、および特定の触媒が含まれます。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
WAY-272160は、次のようないくつかの科学研究の応用があります。
化学: トポイソメラーゼIIとHER2の阻害のメカニズムを研究するためのツールとして使用されます。
生物学: 細胞の成長と分化に対する影響を理解するために、細胞研究で使用されます。
医学: 特にHER2を過剰発現する癌における癌治療の治療薬としての可能性が調査されています。
産業: トポイソメラーゼIIとHER2を標的とする新しい薬剤や治療戦略の開発に利用されます。
科学的研究の応用
WAY-272160 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of topoisomerase II and HER2 inhibition.
Biology: Employed in cellular studies to understand its effects on cell growth and differentiation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers overexpressing HER2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting topoisomerase II and HER2.
作用機序
WAY-272160は、トポイソメラーゼIIとHER2の活性を阻害することによって作用します 。トポイソメラーゼIIはDNA複製と細胞分裂に不可欠であり、その阻害はDNA損傷と細胞死につながる可能性があります。HER2は細胞の成長と分化に関与しており、その阻害は癌細胞の増殖を阻止する可能性があります。関与する分子標的と経路には、DNA複製機構とHER2シグナル伝達経路が含まれます。
類似の化合物との比較
WAY-272160は、トポイソメラーゼIIとHER2の両方に対する二重阻害活性においてユニークです。類似の化合物には次のものがあります。
エトポシド: 癌治療に使用されるトポイソメラーゼII阻害剤。
トラスツズマブ: HER2を標的とするモノクローナル抗体で、HER2陽性乳がんの治療に使用されます。
これらの化合物と比較して、WAY-272160はトポイソメラーゼIIとHER2の両方を標的とするという利点を持ち、癌治療に対するより包括的なアプローチを提供する可能性があります。
ご質問や詳細が必要な場合は、お気軽にお問い合わせください。
類似化合物との比較
WAY-272160 is unique in its dual inhibitory activities against topoisomerase II and HER2. Similar compounds include:
Etoposide: A topoisomerase II inhibitor used in cancer treatment.
Trastuzumab: A monoclonal antibody targeting HER2, used in the treatment of HER2-positive breast cancer.
Compared to these compounds, WAY-272160 offers the advantage of targeting both topoisomerase II and HER2, potentially providing a more comprehensive approach to cancer treatment.
If you have any more questions or need further details, feel free to ask!
生物活性
The compound (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , with the CAS number 489413-54-9 , is part of a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H13ClN2O3, with a molecular weight of 340.76 g/mol . The structure includes a pyrazole ring, furan moieties, and a chlorophenyl group, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₃ |
| Molecular Weight | 340.76 g/mol |
| CAS Number | 489413-54-9 |
| Purity | Not specified |
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study demonstrated that subtle modifications in the phenyl moiety could enhance antitumor effects by altering the compound's interaction with cellular targets .
Antiviral Properties
The antiviral potential of pyrazole derivatives has also been explored. Studies indicated that specific structural features contribute to their efficacy against various viral strains. The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is believed to play a crucial role in its antibacterial activity by disrupting bacterial cell wall synthesis or function .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Disruption of Cell Signaling Pathways : By interacting with specific receptors or proteins, it can modulate signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One derivative showed an IC50 value comparable to standard chemotherapeutic agents, indicating potent antitumor activity .
- Antiviral Evaluation : A related study assessed the antiviral activity against influenza virus, revealing that modifications in the furan ring significantly enhanced antiviral efficacy .
- Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
特性
IUPAC Name |
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJCZWDQKOAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














